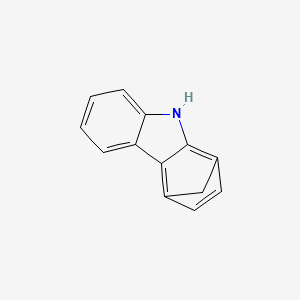
1,4-Methano-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methano-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Methano-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation can be employed . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, which enables efficient synthesis under microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions. The use of palladium-catalyzed tandem reactions and other efficient catalytic systems ensures high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Methano-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are frequently used
Major Products
The major products formed from these reactions include hydroxylated carbazoles, hydrogenated derivatives, and various substituted carbazoles .
Wissenschaftliche Forschungsanwendungen
1,4-Methano-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Methano-9H-carbazole involves its interaction with various molecular targets and pathways:
Anticancer Activity: It reactivates the P53 molecular signaling pathway, leading to the inhibition of cancer cell growth.
Anti-inflammatory Activity: It inhibits the p38 mitogen-activated protein kinase signaling pathway, preventing the conversion of DAXX protein into ASK-1.
Antidiabetic Activity: It modulates carbohydrate metabolism and reduces oxidative stress, making it effective against diabetes.
Vergleich Mit ähnlichen Verbindungen
1,4-Methano-9H-carbazole can be compared with other similar compounds such as:
Eigenschaften
Molekularformel |
C13H9N |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-1,3,5,7,10,12-hexaene |
InChI |
InChI=1S/C13H9N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-6,14H,7H2 |
InChI-Schlüssel |
VNEUCSDBOSIXHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C4=CC=CC=C4NC3=C1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105451.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14105456.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14105462.png)
![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105467.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14105474.png)
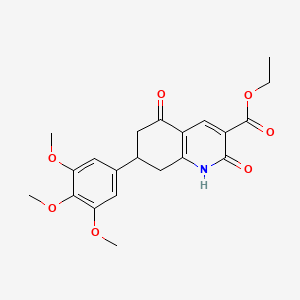
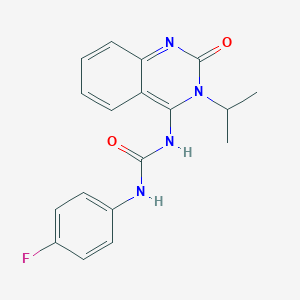
![11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14105491.png)
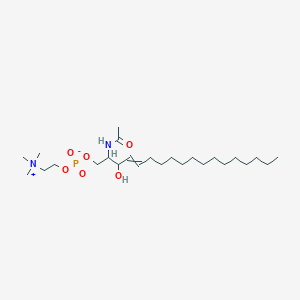
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105520.png)
![5-benzyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105521.png)
![[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate](/img/structure/B14105522.png)
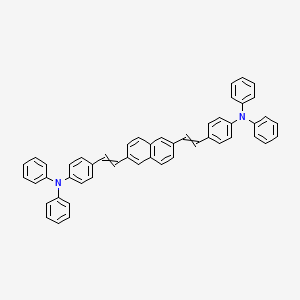
![1-chloro-4-[2,2-dichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene](/img/structure/B14105538.png)
